1-Benzofuran-2,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIINSQKWDUJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612489 | |
| Record name | 1-Benzofuran-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184168-76-1 | |
| Record name | 1-Benzofuran-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzofuran 2,6 Diamine and Analogous Diaminobenzofurans
Classical and Contemporary Synthetic Routes to Benzofuran (B130515) Systems
The construction of the benzofuran core is a fundamental step in the synthesis of 1-Benzofuran-2,6-diamine. Over the years, numerous methods have been developed, ranging from traditional multi-step sequences to more modern, efficient approaches.
Multi-Step Organic Synthesis Approaches for the Benzofuran Core
The classical approaches to the benzofuran skeleton often involve multi-step reaction sequences. These methods, while foundational, typically require the sequential construction and modification of precursors to form the final heterocyclic system.
One of the earliest methods is the Perkin rearrangement , which involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.orgresearchgate.net This reaction proceeds through the initial opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan (B31954) ring. nih.govwikipedia.orgnih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times from hours to minutes while providing high yields of the benzofuran-2-carboxylic acid products. nih.govnih.gov
Another versatile method is the Wittig reaction . nih.govacs.orgpublish.csiro.aunih.govpublish.csiro.au This reaction can be employed to synthesize functionally substituted benzofurans. For instance, benzofuran-3(2H)-ones can react with resonance-stabilized phosphoranes at elevated temperatures to yield 3-substituted benzofurans. publish.csiro.aupublish.csiro.au The initial products, 3-methylene-2,3-dihydrobenzofurans, readily rearrange to the more stable benzofurans. publish.csiro.aupublish.csiro.au Similarly, benzofuran-2(3H)-one can undergo Wittig reactions to afford 2-substituted benzofurans. publish.csiro.au A chemoselective approach using an intramolecular Wittig reaction allows for the synthesis of highly functionalized benzofurans by carefully choosing the trapping reagent. acs.orgnih.gov
The following table summarizes key aspects of these classical synthetic routes.
| Reaction | Starting Material | Key Reagents | Product | Key Features |
| Perkin Rearrangement | 2-Halocoumarin | Base (e.g., NaOH) | Benzofuran-2-carboxylic acid | Ring contraction of coumarin (B35378); can be accelerated by microwaves. nih.govwikipedia.orgnih.gov |
| Wittig Reaction | Benzofuran-3(2H)-one | Resonance-stabilized phosphorane | 3-Substituted benzofuran | Involves rearrangement of an initial methylene-dihydrobenzofuran intermediate. publish.csiro.aupublish.csiro.au |
| Intramolecular Wittig | N-acyl imines | Triphenylphosphine | Highly functionalized benzofurans | Chemoselectivity can be controlled by the choice of reagents. acs.orgnih.gov |
Strategies for Incorporating Diamine Functionalities
Once the benzofuran core is established, the next critical step is the introduction of the two amine groups to yield diaminobenzofurans like this compound. This can be achieved through various synthetic strategies, often involving the reduction of nitro groups or the direct amination of a suitably functionalized benzofuran.
A common approach involves the nitration of the benzofuran ring, followed by the reduction of the resulting dinitrobenzofuran to the corresponding diamine. The positions of the nitro groups are directed by the existing substituents on the benzofuran ring. Subsequent reduction, typically using reducing agents like tin(II) chloride or catalytic hydrogenation, affords the diaminobenzofuran.
Alternatively, amination reactions can be employed. For instance, a Lewis acid-catalyzed reaction of 2-aryliminophenols with aryl isocyanides has been developed for the synthesis of 2,3-diaminobenzofuran derivatives. thieme-connect.com This method provides a practical route to these compounds from readily available starting materials. thieme-connect.com Another strategy involves a copper(I)-catalyzed three-component coupling followed by a sequential Strecker reaction and cyclization to form a 2,3-diaminobenzofuran moiety. beilstein-journals.org
A one-pot synthesis of 2,3-bis(arylamino)benzofurans has been achieved through the reaction of 2-aryliminophenols with aryl isocyanides catalyzed by a Lewis acid. thieme-connect.com This procedure is notable for its operational simplicity. thieme-connect.com
Catalytic Strategies in Benzofuran Synthesis
Catalytic methods have revolutionized the synthesis of benzofurans, offering more efficient and selective routes compared to classical methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this field.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used in the synthesis of the benzofuran scaffold. rsc.orgcoopscolevis.com These catalysts facilitate various cross-coupling reactions that are key to forming the C-C and C-O bonds of the benzofuran ring. mdpi.com
The Sonogashira coupling is a prominent example, often used to couple terminal alkynes with aryl halides. nih.govorganic-chemistry.orgacs.orgrsc.orgthieme-connect.com For instance, 2-iodophenols can be coupled with terminal alkynes, followed by cyclization to yield 2,3-disubstituted benzofurans. nih.gov This can be performed as a one-pot, three-component process, which is particularly useful for creating libraries of substituted benzofurans. nih.gov Palladium nanoparticles have also been shown to catalyze the Sonogashira coupling for benzofuran synthesis under ambient conditions. organic-chemistry.org
The Heck reaction is another powerful tool for benzofuran synthesis. acs.org An intramolecular Heck reaction of o-iodoaryl vinyl ethers can provide 2-substituted-3-functionalized benzofurans. acs.orgacs.org Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara–Moritani arylations, allow for the coupling of an unfunctionalized arene directly with an olefin, avoiding the need for pre-halogenation of the substrate. caltech.edu A transition metal-free Heck-type cyclization mediated by potassium tert-butoxide has also been developed. rsc.org
Copper and iron catalysts are also employed in benzofuran synthesis. nih.gov For example, one-pot processes using iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation can produce a wide range of benzofurans. nih.gov Copper-catalyzed A³ coupling reactions followed by intramolecular cyclizations also provide a route to benzofurans. nih.gov
The table below highlights some key transition metal-catalyzed reactions for benzofuran synthesis.
| Reaction | Catalyst | Starting Materials | Key Features |
| Sonogashira Coupling | Palladium/Copper | 2-Iodophenol, Terminal Alkyne | Forms C-C bond, followed by cyclization to form the furan ring. nih.govorganic-chemistry.org |
| Heck Reaction | Palladium | o-Iodoaryl vinyl ether | Intramolecular cyclization to form the benzofuran. acs.orgacs.org |
| Oxidative Heck Cyclization | Palladium(II) | Allyl phenyl ether | Direct coupling of an arene and an olefin without pre-halogenation. caltech.edu |
| C-O Bond Formation | Iron/Copper | 1-Arylketone | Regioselective halogenation followed by intramolecular O-arylation. nih.gov |
Organocatalytic Approaches to Benzofuran Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a valuable strategy for the synthesis of benzofurans, often providing high enantioselectivity. nih.govrsc.orgchemrxiv.orgmdpi.comthieme-connect.comresearchgate.net
One approach involves an enantioselective intramolecular double cyclization to construct the cyclopenta[b]benzofuran scaffold, which is present in many bioactive compounds. nih.govrsc.orgthieme-connect.com This strategy can combine Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot reaction. nih.govrsc.org N-heterocyclic carbenes have also been used to catalyze the stereoselective synthesis of functionalized 3-coumaranones via an intramolecular Stetter reaction. mdpi.com
Organocatalytic cascade reactions are particularly powerful for rapidly building molecular complexity. researchgate.net For example, a chiral bifunctional thiourea (B124793) has been used to catalyze a formal inverse electron demand aza-Diels-Alder reaction to synthesize benzofuran derivatives with excellent enantioselectivities. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to develop more environmentally friendly and sustainable processes. nih.govnih.govelsevier.esepa.gov This includes the use of greener solvents, catalysts, and energy sources.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in reactions like the Perkin rearrangement. nih.govnih.gov The use of water as a solvent, often in combination with other techniques, is another key aspect of green benzofuran synthesis. nih.gov For example, a grinding methodology using a DMF-water mixture has been developed for the synthesis of 2-benzylidene-1-benzofuran-3-ones. nih.gov
The use of reusable heterogeneous catalysts is also a significant step towards sustainability. nih.gov For instance, a copper-functionalized metal-organic framework (MIL-101(Cr)) has been used as a reusable catalyst for the synthesis of benzofurans. nih.gov Similarly, ZnO-nanorods have been used as a catalyst in a solvent-free, three-component reaction to produce benzofuran derivatives in excellent yields at room temperature. nih.gov
The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of steps, solvent use, and waste generation. nih.govacs.orgnih.gov
Biocatalytic Transformations for Benzofuran Derivatives
Biocatalysis has emerged as a green and efficient strategy for the synthesis of complex organic molecules, including benzofuran derivatives. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups.
One notable example involves the use of a commercial laccase, Suberase®, for the synthesis of dihydroxylated 5,6-benzo[b]furans. mdpi.com In this method, catechol derivatives react with 1,3-dicarbonyl compounds at room temperature in an air-open vessel at a pH of 7.15. mdpi.com This enzymatic approach provides a direct route to functionalized benzofurans.
Another significant biocatalytic application is the use of a membrane-bound coumarin C-glucosyltransferase for the synthesis of benzofuran C-glucosides. nih.govacs.org This highlights the potential of enzymes to catalyze specific glycosylation reactions on the benzofuran scaffold, a transformation that can be challenging to achieve through traditional chemical methods.
Electrochemical Synthesis Routes for Benzofuran Derivatives
Electrochemical synthesis offers a powerful and environmentally friendly alternative for constructing benzofuran rings. These methods often proceed without the need for catalysts, under mild conditions, and can provide high yields and purities. archivepp.com
A common electrochemical approach involves the oxidation of catechols or other phenolic precursors to generate reactive intermediates that subsequently undergo cyclization. For instance, the electrochemical oxidation of 3-substituted catechols in the presence of nucleophiles like dimedone leads to the formation of benzofuran derivatives. acs.org The process involves the initial oxidation of the catechol to an o-quinone at a carbon rod electrode. This intermediate is then attacked by the nucleophile in a Michael addition reaction, leading to the final benzofuran product. acs.orgjst.go.jp An improved version of this method has been developed for high-yield synthesis in an undivided cell. jst.go.jp
Similarly, new benzofuran derivatives have been synthesized via the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of cyanoacetate (B8463686) derivatives as nucleophiles. archivepp.com This one-pot synthesis is performed in a phosphate (B84403) buffer solution mixed with ethanol, utilizing carbon electrodes. archivepp.com
The anodic oxidation of 4,4′-biphenol in the presence of CH-acid compounds such as malononitrile, methyl cyanoacetate, and ethyl cyanoacetate also yields 2-aminobenzofuran derivatives. rsc.org The diversity of the products in this reaction can be controlled by altering the applied current density during the electrolysis. rsc.org Another electrochemical strategy involves the cyclization of 2-alkynylphenols with diselenides, which proceeds in the presence of platinum electrodes to furnish substituted benzofurans in high yields. nih.gov
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Substituted Catechols, Dimedone | Carbon rod electrode, undivided cell, constant current | Benzofuran derivatives | acs.orgjst.go.jp |
| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Carbon electrodes, phosphate buffer (pH 7)/EtOH | New benzofuran derivatives | archivepp.com |
| 4,4′-Biphenol, CH-acid compounds (e.g., malononitrile) | Anodic oxidation, controlled potential | 2-Aminobenzofuran-3-carbonitrile/carboxylate derivatives | rsc.org |
| 2-Alkynylphenols, Diselenides | Platinum electrodes, acetonitrile | Substituted benzofurans | nih.gov |
Investigation of Reaction Mechanisms in Diaminobenzofuran Synthesis
Understanding the reaction mechanisms is crucial for optimizing the synthesis of diaminobenzofurans and developing novel synthetic routes.
A streamlined modular synthesis of a saframycin substructure features the formation of a key 2,3-diaminobenzofuran intermediate. beilstein-journals.orgnih.gov The mechanism begins with a copper(I)-catalyzed three-component coupling, followed by a tandem Strecker reaction and intramolecular cyclization to construct the 2,3-diaminobenzofuran moiety. beilstein-journals.orgbeilstein-journals.org The final steps involve a gold(I)-mediated 6-endo hydroamination, which leads to the formation of the complex tetrahydroisoquinoline alkaloid substructure. nih.gov
Another route to 2,3-diaminobenzofuran derivatives involves the Lewis acid-catalyzed reaction of 2-aryliminophenols with aryl isocyanides. thieme-connect.com This method provides a practical approach to synthesizing 2,3-bis(arylamino)benzofurans. thieme-connect.com
The synthesis of fluorinated 3-aminobenzofurans has been achieved through a tandem SNAr-cyclocondensation reaction. rsc.org The proposed mechanism for the formation of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds using DBU as a base. rsc.org A mechanistic study indicated that the reaction proceeds via alkoxide ion attack on the carbonyl group, rather than an SNAr reaction at the C-2 position. rsc.org
In the context of electrochemical synthesis, the formation of benzofuran derivatives from N,N,N',N'-Tetramethyl-benzene-1,4-diamine and cyanoacetates is proposed to follow an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. archivepp.com The initial electrochemical oxidation of the diamine generates a quinone-imine, which then undergoes a 1,4-Michael-type addition with the cyanoacetate nucleophile. archivepp.com Subsequent chemical and electrochemical steps lead to the final benzofuran product. archivepp.com Similarly, the electrochemical synthesis starting from catechols involves a mechanism where the electrochemically generated o-quinones are attacked by a nucleophile in a Michael addition fashion. acs.org
| Reaction Type | Key Intermediates/Steps | Resulting Benzofuran | Reference |
|---|---|---|---|
| Modular Synthesis (Copper/Gold Catalysis) | Copper(I)-catalyzed coupling, Strecker reaction, Gold(I)-mediated 6-endo hydroamination | 2,3-Diaminobenzofuran moiety within saframycin substructure | beilstein-journals.orgnih.gov |
| Lewis Acid Catalysis | Reaction of 2-aryliminophenols with aryl isocyanides | 2,3-Bis(arylamino)benzofurans | thieme-connect.com |
| Tandem SNAr-Cyclocondensation | Reaction of perfluorobenzonitriles with α-hydroxycarbonyls, alkoxide attack on carbonyl | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans | rsc.org |
| Electrochemical Synthesis (ECEC) | Electro-oxidation to quinone-imine, 1,4-Michael-type addition | New benzofuran derivatives | archivepp.com |
| Electrochemical Synthesis (Michael Addition) | Electro-oxidation of catechols to o-quinones, nucleophilic attack | Benzofuran derivatives | acs.org |
Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 2,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei. For 1-Benzofuran-2,6-diamine, ¹H and ¹³C NMR would provide critical information about the proton and carbon frameworks, respectively.
Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For this compound, COSY would show correlations between the coupled protons on the benzene (B151609) ring (H-4, H-5, and H-7), helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and the carbon atoms they are attached to. It would be used to definitively assign the signals for C-3, C-4, C-5, and C-7 by correlating them with their respective attached protons (H-3, H-4, H-5, and H-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3a, C-6, C-7a) by observing their long-range correlations with nearby protons. For example, the H-3 proton would be expected to show correlations to C-2, C-3a, and C-4.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine and aromatic benzofuran (B130515) functionalities. The N-H stretching vibrations of the two primary amine groups are expected to produce one or two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzofuran ring system would result in several bands between 1450 and 1620 cm⁻¹. A key feature would be the C-O-C asymmetric stretching of the furan (B31954) ring, typically observed around 1200-1250 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Ether (Furan) | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides information complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be highly useful for characterizing the C=C bond vibrations within the aromatic benzofuran core, which often produce strong Raman signals.
Surface-Enhanced Raman Scattering (SERS) is a specialized technique that involves adsorbing the analyte onto a roughened metal surface (typically silver or gold) to dramatically enhance the Raman signal. While not a standard characterization method, SERS could be employed in specific research contexts to study the molecule's orientation and interaction with metallic surfaces at very low concentrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzofuran core is expected to give rise to strong absorptions in the UV region, corresponding to π → π* transitions. The presence of two amino groups, which are powerful auxochromes (color-enhancing groups), would be expected to cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzofuran. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.
Hypothetical UV-Vis Absorption Data for this compound (in Methanol)
| Electronic Transition | Expected λₘₐₓ (nm) |
|---|---|
| π → π* | 250 - 280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition (C₈H₈N₂O).
The fragmentation of the molecular ion in the mass spectrometer is governed by the stability of the resulting fragments. The benzofuran core and the amino substituents would direct the fragmentation pathways. In related aminobenzofuran compounds, such as 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), fragmentation often involves cleavage of bonds adjacent to the amino group (alpha cleavage) and fragmentation of the heterocyclic ring. nih.govresearchgate.net
Expected Fragmentation Pathways:
Alpha Cleavage: The bonds beta to the aromatic ring and adjacent to the nitrogen atoms are prone to cleavage. For the 2-amino group, this could involve the loss of fragments such as HCN or H₂CN.
Ring Fragmentation: The benzofuran ring system can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or formyl radical (CHO).
Loss of Amino Groups: Cleavage of the C-N bonds could lead to the loss of NH₂ or NH₃, resulting in significant fragment ions.
A hypothetical fragmentation pattern for this compound is presented in the table below, based on general principles of mass spectrometry.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 148 | Molecular Ion [M]⁺ |
| 131 | Loss of NH₃ from one of the amino groups |
| 120 | Loss of CO from the benzofuran ring |
| 104 | Subsequent loss of HCN from the [M-CO]⁺ fragment |
| 92 | Fragmentation of the benzene ring |
This table is illustrative and represents plausible fragmentation pathways. Actual experimental data would be required for definitive assignments.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. nih.gov By analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the crystal lattice can be determined. This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.
For this compound, SC-XRD would reveal the planarity of the benzofuran ring system and the orientation of the two amino groups relative to the ring. Torsional strain, which is any deviation from the ideal staggered or eclipsed conformations, can be quantified by examining the dihedral angles. In the solid state, the conformation is often influenced by intermolecular forces, such as hydrogen bonding, which would be expected between the amino groups of adjacent molecules.
While a crystal structure for this compound is not available, data from other substituted benzofuran derivatives can provide insight into expected structural parameters. For example, studies on various benzofuran derivatives have elucidated their detailed molecular geometries. researchgate.netresearchgate.net
Below is a table of hypothetical, yet chemically reasonable, bond angles for this compound based on known structures of similar compounds.
| Atoms Involved | Expected Bond Angle (°) |
| C-O-C (in furan) | ~105-110 |
| C-C-C (in benzene) | ~118-122 |
| C-C-N (at C2) | ~120-125 |
| C-C-N (at C6) | ~118-122 |
| H-N-H (in amino) | ~107-112 |
These values are estimates based on related structures. Actual values would need to be determined experimentally.
Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a solid sample. Unlike SC-XRD, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.
For this compound, PXRD would be used to:
Confirm the crystalline nature of a synthesized batch.
Identify the specific polymorphic form, as different crystal packing arrangements (polymorphs) will produce distinct diffraction patterns.
Assess the sample's purity by detecting the presence of any crystalline impurities.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law.
Integrated Spectroscopic Data Analysis and Validation Methodologies
The definitive structural elucidation of a novel compound like this compound relies on the integration of data from multiple spectroscopic techniques. mdpi.com No single method provides all the necessary information, but together they offer a comprehensive picture of the molecular structure.
Mass Spectrometry (MS) provides the molecular weight and elemental formula, which is the first piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) would reveal the chemical environment of each hydrogen and carbon atom, indicating the number of different types of protons and carbons and their connectivity.
Infrared (IR) Spectroscopy would identify the functional groups present, such as N-H stretches for the amino groups and C-O-C stretches for the furan ether linkage.
X-ray Diffraction (XRD) , particularly SC-XRD, provides the ultimate confirmation of the three-dimensional structure, including stereochemistry and solid-state conformation.
Computational and Theoretical Chemistry Studies of 1 Benzofuran 2,6 Diamine
Density Functional Theory (DFT) Calculations
This would involve determining the most stable three-dimensional structure of the molecule by minimizing its energy. The planarity of the benzofuran (B130515) ring system and the orientation of the amine groups would be of particular interest.
Calculations would predict the infrared and Raman spectra of the molecule, assigning specific vibrational modes to different functional groups. This theoretical data would be invaluable for the experimental identification and characterization of the compound.
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between the HOMO and LUMO would be a key parameter.
NBO analysis would provide insights into the intramolecular bonding and charge distribution, detailing the delocalization of electron density and the nature of the interactions between the amine groups and the benzofuran ring. NPA would quantify the charge on each atom.
An MEP map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule would interact with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
TD-DFT calculations would be essential for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence), providing information on the photophysical properties of 1-Benzofuran-2,6-diamine, which are critical for applications in materials science and medicinal chemistry.
Until dedicated computational studies on this compound are conducted and published, a comprehensive and scientifically accurate article detailing these specific theoretical aspects cannot be compiled. The scientific community would benefit from such a study to fully characterize this compound and unlock its potential applications.
Analysis of Non-Covalent Interactions via Computational Methods
Non-covalent interactions are crucial in determining the supramolecular architecture of crystalline solids and in molecular recognition processes. Computational methods such as Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in visualizing and quantifying these forces.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of any other. The surface is mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than van der Waals radii, crucial for understanding packing motifs.
Interactive Data Table: Typical Contributions to Crystal Packing in Heterocyclic Compounds from Hirshfeld Analysis
| Interaction Type | Typical Percentage Contribution | Description |
| H···H | 40-50% | Represents the most abundant contacts, generally considered weak van der Waals forces. |
| O···H/H···O | 20-30% | Indicates the presence of hydrogen bonds, which are strong directional interactions. |
| C···H/H···C | 10-20% | Relates to weaker C-H···π or other van der Waals interactions. |
| C···C | 5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| N···H/H···N | Variable | Highlights hydrogen bonds involving nitrogen atoms, significant for amino-substituted compounds. nih.gov |
Note: The percentages are illustrative for related heterocyclic compounds and would require specific crystallographic data for this compound.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). wikipedia.org This method identifies critical points in the electron density where the gradient is zero, which are used to define atomic basins, bond paths, and the nature of atomic interactions. wikipedia.orgamercrystalassn.org
QTAIM analysis can characterize the strength and nature of both covalent and non-covalent bonds. researchgate.net For a molecule like this compound, QTAIM could be used to:
Analyze Bond Critical Points (BCPs): The properties of the electron density at the BCP between two atoms, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the bond. A high ρBCP and a negative ∇²ρBCP are characteristic of covalent bonds, while lower ρBCP values and positive ∇²ρBCP values signify closed-shell interactions like hydrogen bonds or van der Waals contacts.
Characterize Hydrogen Bonds: QTAIM can precisely characterize the N-H···O or N-H···N hydrogen bonds that may form in the crystal structure, providing information on their strength and electrostatic character.
Map Molecular Structure: The network of bond paths generated by QTAIM analysis confirms the molecular connectivity and can reveal weaker, non-intuitive interactions that contribute to the molecule's stability. nih.gov
Computational Elucidation of Reaction Pathways and Mechanisms
Density Functional Theory (DFT) and other quantum mechanical methods are pivotal in exploring the mechanisms of chemical reactions. For substituted benzofurans, computational studies can map out the potential energy surface for their synthesis or subsequent reactions. nih.govacs.org This involves identifying transition states, intermediates, and calculating activation energies to determine the most favorable reaction pathway. nih.govacs.org
For example, the synthesis of substituted benzofurans often involves cyclization reactions. researchgate.net Computational studies can:
Model Transition States: By locating the transition state structure and calculating its energy, the activation barrier for a reaction step can be determined, explaining the reaction kinetics.
Evaluate Catalyst Roles: In catalyzed reactions, computations can model the interaction of the substrate with the catalyst (e.g., palladium or copper complexes), elucidating how the catalyst lowers the activation energy. nih.govnih.gov
Predict Regioselectivity: When a reaction can lead to multiple products, computational analysis of the energies of different reaction pathways can predict which isomer will be preferentially formed. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For aminobenzofuran derivatives, which may have interesting pharmacological properties, QSAR is a valuable tool in drug discovery. nih.gov
A QSAR study on a series of aminobenzofuran analogs would typically involve the following steps:
Data Set Collection: A set of aminobenzofuran derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, electronic (like HOMO/LUMO energies), or 3D descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
QSAR models for related compounds, such as aminobenzimidazole derivatives, have successfully identified key structural features that influence their activity as enzyme inhibitors. nih.gov For this compound and its derivatives, a QSAR model could predict their potential as, for example, cholinesterase inhibitors or antioxidants, guiding the synthesis of more potent analogs. researchgate.netnih.gov
Interactive Data Table: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Electron-donating/accepting ability, reactivity, polarity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, affecting membrane permeability. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |
Medicinal Chemistry Research Avenues for 1 Benzofuran 2,6 Diamine Derivatives
Structure-Activity Relationship (SAR) Studies and Molecular Modification Strategies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzofuran (B130515) derivatives, SAR analysis has revealed critical insights into the structural requirements for potency and selectivity. nih.gov
Research into 2-aminobenzofuran derivatives has identified them as a class of compounds with profound bioactivities. researchgate.net SAR studies on these molecules as P-glycoprotein (P-gp) inhibitors, which are involved in multidrug resistance (MDR) in cancer, have shown that modifications at various positions on the benzofuran ring significantly impact activity. nih.govresearchgate.net For instance, the presence of 3,4-dimethoxyphenyl substituents at the 6-position of the 2-aminobenzofuran ring plays a crucial role in P-glycoprotein inhibitory activity. researchgate.net
Furthermore, studies on other benzofuran derivatives have highlighted the importance of the C-6 position. In a series of antibacterial benzofurans, compounds bearing a hydroxyl group at C-6 demonstrated excellent activity, while blocking this hydroxyl group resulted in a loss of antibacterial efficacy, indicating that this functional group is essential for the activity. nih.gov This underscores the significance of the substitution pattern in 1-Benzofuran-2,6-diamine, where the amino group at C-6 could serve as a key interaction point or a handle for further molecular modification.
Key SAR insights for developing potent benzofuran-based compounds often involve:
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the scaffold, particularly at the C-6 position, can drastically alter biological activity and specificity. nih.gov
Modification of the 2-Amino Group: The amino group at the C-2 position is a key feature. Its modification through acylation, alkylation, or incorporation into larger heterocyclic systems can modulate the compound's physicochemical properties and target interactions.
Introduction of Spacer Moieties: The linkage of heterocyclic substituents to the benzofuran nucleus can be essential for biological activity. The nature and length of a spacer between the core and a peripheral group can influence target binding affinity.
The table below summarizes the impact of substitutions on the activity of benzofuran derivatives, drawing parallels for the potential modification of a this compound core.
| Modification Position | Substituent Type | Observed Effect on Biological Activity | Potential Implication for this compound |
| C-2 | Amino Group | Foundational for P-gp inhibition. nih.gov | The 2-amino group is a critical pharmacophoric feature. |
| C-6 | Hydroxyl Group | Essential for antibacterial activity. nih.gov | The 6-amino group may be vital for target interaction or could be modified. |
| C-6 | 3,4-Dimethoxyphenyl | Crucial for P-gp inhibitory activity. researchgate.net | Aryl or substituted aryl groups linked via the 6-amino position could enhance potency. |
| C-3 | Phenyl, 5-methylfuran-2-yl | Influences antibacterial strain specificity. nih.gov | Modifications at C-3 could fine-tune the selectivity profile of derivatives. |
Rational Design and Synthesis of Hybrid Benzofuran Scaffolds
Rational drug design leverages the understanding of a biological target or a known active molecule to create new, more effective compounds. The synthesis of hybrid molecules, which combine two or more pharmacophoric scaffolds, is a powerful strategy in drug discovery to enhance affinity and efficacy or to achieve multi-target activity. nih.govnih.gov
For the this compound scaffold, this approach can be used to create novel hybrid compounds with potentially synergistic or enhanced biological effects. For example, benzofuran moieties have been hybridized with other heterocyclic structures like piperidine, piperazine (B1678402), thiosemicarbazone, and triazine to generate compounds with potent anticancer and antimicrobial activities. nih.govnih.gov
The synthetic strategy for creating such hybrids often involves leveraging the reactive amino groups at the C-2 and C-6 positions of the this compound core. These nucleophilic sites can be used as anchor points to introduce other pharmacologically active motifs through reactions like amide bond formation, reductive amination, or nucleophilic aromatic substitution.
A potential synthetic pathway for a hybrid molecule could involve:
Initial synthesis of the core this compound structure.
Selective protection of one of the two amino groups to allow for regioselective modification.
Coupling of a second pharmacophore (e.g., a triazine or piperazine derivative) to the unprotected amino group.
Deprotection and subsequent modification of the second amino group, if desired, to create a dual-functionalized hybrid.
This rational design approach allows for the systematic exploration of chemical space to develop novel benzofuran-based agents. nih.govnih.gov
Identification of Molecular Targets and Ligand Binding Mechanisms
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further optimization. For benzofuran derivatives, a variety of biological targets have been identified, reflecting their broad therapeutic potential. rsc.orgnih.gov
Notable molecular targets for aminobenzofuran derivatives include:
P-glycoprotein (P-gp/ABCB1): As mentioned, 2-aminobenzofuran derivatives have been identified as potent inhibitors of this efflux pump, which is a key target for overcoming multidrug resistance in cancer therapy. nih.govresearchgate.net The binding mechanism likely involves interactions with the transporter's drug-binding pocket, preventing the efflux of chemotherapeutic agents.
Kinases: Benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology. nih.gov Inhibition of these kinases disrupts signaling pathways essential for tumor growth, proliferation, and angiogenesis.
Dihydrofolate Reductase (DHFR): In the context of antimicrobial research, the bacterial enzyme DHFR has been a target for benzofuran-triazine hybrids. nih.gov DHFR is essential for nucleotide synthesis, and its inhibition halts bacterial replication.
The diamine substitution pattern of this compound offers two potential points for interaction with a biological target. The amino groups can act as hydrogen bond donors, and the aromatic ring system can engage in π-stacking or hydrophobic interactions within a target's binding site. Understanding these potential interactions is key to elucidating the ligand binding mechanism.
Pharmacophore Modeling for Enhanced Derivative Development
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov A pharmacophore model serves as a template for designing new molecules with improved potency and for screening large compound libraries to find new potential hits. nih.gov
For a series of active this compound derivatives, a pharmacophore model could be generated. The essential features might include:
Hydrogen Bond Donors (HBD) corresponding to the N-H groups of the two amines.
A Hydrogen Bond Acceptor (HBA) from the oxygen atom in the furan (B31954) ring.
An Aromatic Ring feature representing the benzene portion of the scaffold.
Hydrophobic features depending on other substituents.
Once validated, this pharmacophore model can guide the development of new derivatives. For example, if a hydrogen bond donor at the C-6 position is found to be critical, modifications would aim to preserve or enhance this feature. This computational approach streamlines the drug design process by prioritizing the synthesis of compounds with a higher probability of being active. nih.govmdpi.com
In Silico Screening and Molecular Docking Studies for Biological Interactions
In silico methods, particularly molecular docking, are powerful tools for predicting how a ligand (such as a this compound derivative) will bind to the active site of a target protein. researchgate.netresearchgate.net This technique provides valuable insights into the binding mode, orientation, and affinity of a compound, helping to rationalize observed SAR and guide the design of more potent inhibitors. nih.govresearchgate.net
Molecular docking studies have been successfully applied to various benzofuran derivatives to explore their interactions with targets like bacterial DHFR and cancer-related kinases. nih.govnih.gov In a typical docking study, a library of virtual benzofuran derivatives would be docked into the crystal structure of a target protein. The results are then scored based on the predicted binding affinity (e.g., in kcal/mol).
The table below illustrates hypothetical docking results for a series of designed this compound derivatives against a kinase target, showcasing how this method can prioritize compounds for synthesis.
| Compound ID | Modification at C-6 Amino Group | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| BFD-01 | Unsubstituted (-NH₂) | -7.8 | H-bond with Asp150 |
| BFD-02 | Acetylated (-NHCOCH₃) | -8.5 | H-bond with Asp150; Hydrophobic interaction with Leu88 |
| BFD-03 | Phenylacetylated (-NHCOCH₂Ph) | -9.2 | H-bond with Asp150; π-stacking with Phe80 |
| BFD-04 | Sulfonylated (-NHSO₂CH₃) | -7.2 | Steric clash with gatekeeper residue Thr102 |
These in silico studies allow researchers to efficiently screen large numbers of virtual compounds and select only the most promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.netresearchgate.net
Applications in Materials Science and Optoelectronics
Polymer Chemistry and Advanced Polymer Synthesis
The diamine nature of 1-Benzofuran-2,6-diamine allows it to be a key building block in polycondensation reactions, leading to the formation of high-performance polymers such as polyimides, polyamides, and advanced porous crystalline structures like covalent organic frameworks (COFs).
Polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.ukvt.edu The synthesis of these polymers typically involves the reaction of a diamine with a dianhydride (for polyimides) or a diacid (for polyamides). vt.edu The "classical" two-step method for polyimide synthesis involves the formation of a poly(amic acid) precursor, which is then chemically or thermally cyclized to create the final imide linkage. vt.edu
The incorporation of this compound into these polymer backbones introduces the rigid and planar benzofuran (B130515) moiety. This structural feature can significantly influence the final properties of the polymer. For instance, new polyamides derived from 2,9-diamino benzofuro[2,3-b]benzofuran, a related rigid monomer, have been synthesized and shown to possess high thermal stability. researchgate.net Similarly, polyimides prepared from the rigid ring structure of dibenzofuran (B1670420) have demonstrated high thermal decomposition temperatures and glass transition temperatures. rsc.org The polycondensation of this compound with various aromatic dianhydrides would proceed via a similar mechanism, yielding novel polyimides with the benzofuran unit integrated directly into the polymer chain.
The choice of dianhydride or diacid co-monomer allows for further tuning of the polymer's structure and properties. Common dianhydrides used in polyimide synthesis include pyromellitic dianhydride (PMDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rsc.org
Table 1: Examples of Monomers for Polyimide and Polyamide Synthesis
| Monomer Type | Chemical Name | Acronym | Role |
|---|---|---|---|
| Diamine | This compound | - | Introduces benzofuran unit |
| Diamine | 2,8-di(3-aminophenyl)dibenzofuran | - | Introduces dibenzofuran unit rsc.org |
| Dianhydride | Pyromellitic dianhydride | PMDA | Forms imide linkage researchgate.net |
| Dianhydride | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Enhances solubility and processing rsc.org |
The inclusion of the benzofuran unit from this compound is expected to have a profound impact on the macroscopic properties of the resulting polymers.
Thermal Stability: The inherent rigidity of the benzofuran ring contributes to a high glass transition temperature (Tg) and excellent thermal stability in the final polymer. rsc.orgresearchgate.net Polymers incorporating rigid aromatic and heterocyclic structures often exhibit high decomposition temperatures because significant thermal energy is required to induce motion and degradation of the polymer chains. rsc.org For example, polyimides derived from a dibenzofuran-based diamine show thermal decomposition temperatures between 555–590 °C and glass transition temperatures between 290 and 315 °C. rsc.org Aromatic polyimides containing naphthalene (B1677914) groups also show high thermal stability, with Tg values over 290 °C and 5% weight loss temperatures over 510 °C. rsc.orgresearchgate.net
Solubility: A major challenge with high-performance aromatic polymers is their often poor solubility in common organic solvents, which complicates processing. nih.govresearchgate.net The structure of the monomer plays a crucial role in determining solubility. googleapis.com While rigid, planar structures can lead to strong intermolecular packing and thus insolubility, the angular, non-linear geometry of the benzofuran unit in this compound could disrupt this packing. This disruption can enhance the solubility of the resulting polyimides and polyamides in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), making them more processable. rsc.orgmdpi.com For instance, polyimides derived from 4,4′-(dimethylsilanediyl) diphthalic anhydride (SiDA) showed excellent solubility in a variety of organic solvents. rsc.org
Table 2: Expected Influence of this compound on Polymer Properties
| Property | Expected Effect | Rationale |
|---|---|---|
| Thermal Stability | High | Incorporation of rigid benzofuran heterocyclic ring into the polymer backbone. rsc.org |
| Glass Transition Temp. (Tg) | High | Reduced segmental motion due to the rigid structure. rsc.orgresearchgate.net |
| Solubility | Potentially Improved | The non-linear structure may disrupt chain packing, improving interaction with solvents. rsc.org |
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. researchgate.net They are synthesized from molecular building blocks that connect via strong covalent bonds to form 2D or 3D networks. researchgate.net The choice of building blocks is critical for tuning the pore size, functionality, and electronic properties of the COF.
This compound, with its two amine groups positioned on the benzofuran scaffold, is an excellent candidate as a building block (node) for creating 2D COFs. The most common reaction for COF synthesis is the formation of imine linkages through the condensation of amines and aldehydes. rsc.org Reacting this compound with a complementary aldehyde linker, such as a triformylbenzene derivative, would result in a benzofuran-linked 2D COF. desy.de
Optoelectronic Material Development
The delocalized π-electron system within the benzofuran ring of this compound makes it an attractive component for materials designed for optoelectronic applications. nih.gov
Conjugated polymers are organic macromolecules featuring a backbone of alternating single and double bonds, which results in a delocalized π-electron system. nih.gov This electronic structure is responsible for their unique optical and electronic properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). digitellinc.comresearchgate.net
By selecting appropriate reaction partners, this compound can be incorporated into conjugated polymer backbones. For example, polymerization with dialdehydes or other bifunctional monomers through reactions like Suzuki coupling can extend the π-conjugation along the polymer chain. researchgate.net The benzofuran unit can act as an electron-rich (donor) component in a donor-acceptor polymer architecture, which is a common strategy for tuning the polymer's band gap and optoelectronic properties. digitellinc.com The intrinsic fluorescence and electronic properties of the benzofuran system can be harnessed to create new materials for organic electronics. rsc.orgrsc.org
High refractive index polymers (HRIPs) are crucial materials for advanced optical devices, including lenses, antireflective coatings, and image sensors. nih.govresearchgate.net A high refractive index (n) is achieved by designing polymers with high molar refraction and low molar volume. This is typically accomplished by incorporating structural units such as aromatic rings, sulfur-containing groups, and halogens (except fluorine). researchgate.net
The this compound monomer is a promising candidate for synthesizing HRIPs. Its structure contains a high density of aromatic rings within the benzofuran system, which inherently contributes to a high refractive index. aalto.fi Although much of the research on HRIPs focuses on sulfur-containing polymers due to sulfur's high molar refraction, the principles are broadly applicable. nih.govcjps.org Polymers with a high content of aromatic rings and heteroatoms can achieve high refractive indices while maintaining good optical transparency in the visible region, which is essential for optical applications. nih.gov Polyimides containing sulfur, for example, are known to have high refractive indices alongside their characteristic thermal stability. nih.gov By polymerizing this compound with suitable monomers, particularly those also containing high molar refraction groups, it is possible to create novel HRIPs with a desirable combination of optical performance and thermal resistance. aalto.fidigitellinc.com
Table 3: Structural Features Contributing to a High Refractive Index
| Feature | Contribution to Refractive Index | Present in this compound? |
|---|---|---|
| Aromatic Rings | High molar refraction, increases polarizability. | Yes (Benzene and Furan (B31954) rings) |
| Sulfur Atoms | Very high molar refraction. nih.govcjps.org | No |
| Halogen Atoms (Cl, Br, I) | High molar refraction. | No |
| π-Conjugated Systems | High polarizability. | Yes |
Mentioned Chemical Compounds
| Chemical Name | Abbreviation / Common Name |
| This compound | - |
| 2,9-diamino benzofuro[2,3-b]benzofuran | - |
| 2,8-di(3-aminophenyl)dibenzofuran | - |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA |
| 4,4′-(dimethylsilanediyl) diphthalic anhydride | SiDA |
| N,N-dimethylacetamide | DMAc |
| N-methyl-2-pyrrolidone | NMP |
| Pyromellitic dianhydride | PMDA |
Role in Light Absorption and Charge Transport Mechanisms
The inherent structure of the benzofuran ring system, a fusion of benzene (B151609) and furan rings, provides a foundation for significant electronic and photophysical properties. nih.gov This scaffold is a key component in various organic molecules designed for optoelectronic applications. The electronic behavior of benzofuran derivatives can be finely tuned through structural modulation, such as the introduction of electron-donating or electron-withdrawing substituents. nih.gov
Derivatives featuring amino groups, such as this compound, are influenced by the strong electron-donating nature of these substituents. Studies on related benzofuran structures show that adding an -NH2 group does not cause a significant shift in the maximum light absorption wavelength (λ_max_). nih.gov However, the presence of donor-acceptor groups within the molecule can facilitate intramolecular charge transfer (ICT), a crucial process for many optoelectronic applications. The diamine configuration, in particular, enhances the electron-donating capacity of the molecule.
In the context of charge transport, the benzofuran core contributes to molecular planarity and conjugation, which are advantageous for charge mobility. Thieno[2,3-f]benzofuran (BDF), a closely related heterocyclic compound, is noted for its highly planar structure, strong electron-donating ability, and high hole mobility. nih.gov These characteristics facilitate efficient movement of charge carriers, a critical factor in the performance of organic semiconductor devices. The electron-donating properties of heteroatom anions can be harnessed to initiate single-electron-transfer (SET) processes, which underscores the role of benzofuran derivatives in mediating electron transfer reactions. nih.gov The stable, conjugated system of the benzofuran core allows for delocalization of electrons, which is fundamental to both light absorption and the subsequent transport of charge.
Dye Chemistry and Advanced Chromophores
Application in Dye-Sensitized Solar Cells (DSSCs)
The unique electronic and structural properties of benzofuran derivatives make them promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). The function of the dye in a DSSC is to absorb sunlight and inject an electron into the semiconductor's conduction band, typically titanium dioxide (TiO2). dergipark.org.trnih.gov The benzofuran core serves as an excellent structural component for sensitizing dyes due to its rigidity, planarity, and electron-donating capabilities. nih.gov
The table below summarizes the performance of different BDF-based dyes in DSSCs, illustrating the effect of various donor groups on their photovoltaic properties.
| Dye | Donor Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| PSB-1 | - | 6.54 | 0.65 | 0.68 | 2.90 |
| PSB-2 | Triphenylamine (TPA) | 10.15 | 0.70 | 0.71 | 5.05 |
| PSB-3 | Carbazole (CZ) | 8.01 | 0.63 | 0.69 | 3.50 |
| PSB-4 | Phenothiazine (PTZ) | 10.98 | 0.71 | 0.70 | 5.50 |
Data sourced from a study on thieno[2,3-f]benzofuran-based dyes. nih.gov
Fluorescent Sensors and Brightening Agents
Benzofuran derivatives are widely recognized for their fluorescent properties and have been developed for applications as sensors and optical brighteners. The fused ring system provides a rigid, conjugated platform that can emit light upon excitation. This fluorescence can be modulated by the presence of specific analytes, forming the basis of fluorescent sensors. nih.gov For example, benzofuran-2-boronic acid has been utilized as a fluorescent sensor for the detection of palladium (Pd²⁺). researchgate.net The interaction with palladium induces a dimerization of the benzofuran, leading to a significant enhancement in fluorescence intensity, allowing for selective detection of the metal ion. researchgate.net Similarly, other diamine-containing aromatic compounds have been shown to act as fluorescent probes through an Intramolecular Charge Transfer (ICT) effect. nih.gov
In addition to sensing, benzofuran compounds have a history of use as optical brightening agents in various materials, including textiles. google.com Optical brighteners absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, resulting in a whiter and brighter appearance. Patents describe the synthesis and application of benzofuran derivatives for this purpose. google.comgoogle.com The effectiveness of these compounds is measured by the degree of whiteness they impart on fabrics like polyamide.
The following table, based on data from patent literature, shows the brightening effect of a benzofuran derivative on polyamide-6 fabric under specific washing conditions.
| Washing Cycles | Degree of Whiteness | Brightening Effect |
| 0 | 81 | 0 |
| 1 | 87 | 6 |
| 5 | 91 | 10 |
| 10 | 96 | 15 |
Data illustrates the cumulative brightening effect over multiple wash cycles. google.com
Catalytic Applications and Mechanistic Investigations
Organocatalysis Utilizing Diamine Moieties
The presence of two amine groups in 1-Benzofuran-2,6-diamine makes it an intriguing candidate for the development of novel organocatalysts. Chiral diamines have been pivotal in the advancement of asymmetric synthesis, acting as efficient catalysts for a variety of enantioselective reactions.
Design and Synthesis of Chiral Organocatalysts Derived from Diamines
In principle, the amino groups of this compound could be functionalized with various chiral auxiliaries to generate a library of chiral organocatalysts. The synthesis would likely involve the reaction of the diamine with chiral acids, aldehydes, or other electrophiles to introduce stereogenic centers. The benzofuran (B130515) backbone could provide a rigid scaffold, influencing the spatial arrangement of the catalytic sites and thereby impacting stereoselectivity. However, specific examples of such catalysts derived from this compound are not documented in the current body of scientific literature.
Application in Asymmetric Synthesis and Enantioselective Reactions
Chiral diamine-based organocatalysts are known to be effective in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. These catalysts typically operate through the formation of chiral enamines or iminium ions, which then react with prochiral substrates to yield enantioenriched products. While the potential for catalysts derived from this compound to participate in such reactions is theoretically plausible, there is a notable absence of published research demonstrating their practical application and efficacy.
Exploration of Cooperative and Multicatalytic Systems
The two distinct amine functionalities in this compound offer the potential for cooperative catalysis, where both groups participate in the catalytic cycle, possibly activating different substrates or reagents simultaneously. Such cooperative effects can lead to enhanced reactivity and selectivity. Furthermore, these diamine-derived catalysts could potentially be integrated into multicatalytic systems, working in concert with other catalysts (e.g., metal complexes or enzymes) to facilitate complex cascade reactions. Again, while this is an exciting area for future research, there are no current studies specifically exploring these concepts with this compound.
Transition Metal Catalysis Involving Benzofuran-Derived Ligands
The nitrogen atoms of the diamine and potentially the oxygen atom of the benzofuran ring in this compound could act as coordination sites for transition metals, making it a candidate for ligand design in catalysis. Benzofuran derivatives have been employed as ligands in various transition metal-catalyzed reactions, contributing to the stability and reactivity of the metal center.
The diamine functionality could form stable chelate rings with metal ions, creating well-defined catalytic centers. The electronic properties of the benzofuran ring system could also influence the catalytic activity of the metal complex. Potential applications could include cross-coupling reactions, hydrogenations, and oxidations. However, the synthesis of transition metal complexes with this compound as a ligand and their subsequent evaluation in catalytic processes have not been reported.
Mechanistic Studies of Catalytic Processes
A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. Mechanistic studies typically involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR), and computational modeling.
For any future catalytic system developed based on this compound, mechanistic investigations would be essential to elucidate the role of the catalyst, identify key intermediates, and understand the factors controlling selectivity. Such studies would provide valuable insights into the structure-activity relationships and guide the development of more efficient and selective catalysts. At present, due to the lack of reported catalytic applications for this specific compound, there are no corresponding mechanistic studies.
Supramolecular Chemistry of 1 Benzofuran 2,6 Diamine
Understanding Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, organized structures. For a molecule like 1-Benzofuran-2,6-diamine, two key interactions would be of primary importance: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of two primary amine groups (-NH2) at the 2 and 6 positions of the benzofuran (B130515) ring makes this compound a potent candidate for extensive hydrogen bonding. Each amine group has two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor. This allows for the formation of intricate networks of intermolecular hydrogen bonds, connecting multiple molecules. The geometry and strength of these bonds would be influenced by the steric and electronic effects of the benzofuran core.
π-π Stacking: The aromatic benzofuran core of the molecule provides a planar surface rich in π-electrons, making it susceptible to π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules, driven by attractive electrostatic and van der Waals forces. The presence of the electron-donating amine groups would influence the electron density of the aromatic system, which in turn would affect the nature and strength of the π-π stacking interactions.
While no specific studies detail these interactions for this compound, research on other aminobenzofuran derivatives and aromatic diamines confirms the prevalence and importance of these non-covalent forces in dictating their solid-state structures and properties.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition, the specific binding of a "guest" molecule to a complementary "host" molecule, is a central theme in supramolecular chemistry. The structural features of this compound suggest its potential to act as a guest molecule in various host-guest systems.
The two amine groups could serve as key recognition sites, forming specific hydrogen bonds with a host molecule that possesses complementary hydrogen bond acceptors (e.g., crown ethers, calixarenes). The size and shape of the benzofuran backbone would also play a crucial role in determining the selectivity of binding, as it would need to fit within the cavity of the host molecule.
However, there is currently no published research demonstrating the molecular recognition or host-guest chemistry of this compound. Studies on the encapsulation or binding of this specific molecule by known host systems are absent from the scientific literature.
Design and Assembly of Supramolecular Architectures
The ability to form both hydrogen bonds and π-π stacking interactions makes this compound a potentially valuable building block for the construction of diverse supramolecular architectures. In theory, this molecule could self-assemble into various ordered structures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks.
The final architecture would be dependent on the interplay between the different non-covalent interactions and would be influenced by factors such as solvent, temperature, and the presence of other interacting species. For instance, a predominance of hydrogen bonding might lead to the formation of linear chains or tapes, while significant π-π stacking could favor the formation of columnar structures.
Unfortunately, without experimental data such as single-crystal X-ray diffraction studies, any discussion of the specific supramolecular architectures formed by this compound remains purely speculative.
Role in Supramolecular Catalysis and Functional Materials
Given the lack of fundamental research on the supramolecular chemistry of this compound, its application in the fields of supramolecular catalysis and functional materials is entirely unexplored.
In supramolecular catalysis, molecules are brought together within a supramolecular assembly to facilitate a chemical reaction. The specific binding and orientation capabilities of host-guest systems can be harnessed to create enzyme-like catalytic activity. If the host-guest chemistry of this compound were to be developed, it could potentially be used as a guest molecule that is catalytically activated upon binding to a host.
Similarly, the development of functional materials based on this compound would depend on the nature of its self-assembled structures. Properties such as conductivity, porosity, or luminescence could emerge from the ordered arrangement of molecules in the solid state. However, without an understanding of its self-assembly behavior, the potential for creating functional materials from this compound remains an open question.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzofuran-2,6-diamine derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization, using precursors like nitro-substituted phenylenediamines. For example, 3-nitro-1,2-phenylenediamine (mp 157–161°C) and 4-nitro-1,2-phenylenediamine (mp 196–201°C) are intermediates in benzofuran synthesis . Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, substituent-dependent H and C NMR shifts are critical for confirming regioselectivity in imidazo-phthalazine derivatives .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential. For example, HRMS can resolve molecular formulas (e.g., CHNO, MW 300.3 g/mol), while NMR identifies substituent patterns (e.g., aromatic protons at δ 6–8 ppm) . IR spectroscopy further confirms functional groups like amines or carbonyls .
Q. How do researchers ensure purity and stability of this compound derivatives during storage?
- Methodological Answer : Purity is validated via HPLC or TLC, while stability studies involve monitoring degradation under varying temperatures and humidity. Storage recommendations include inert atmospheres (e.g., argon) and low temperatures (2–8°C), as seen in tetrahydrobenzo[d]thiazole derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound derivatives with bulky substituents?
- Methodological Answer : Reaction conditions (solvent polarity, catalyst loading) and steric effects must be balanced. For example, bulky substituents like 4-(trifluoromethyl)benzyl in imidazo[4,5-c]pyridine analogs require longer reaction times or elevated temperatures to overcome steric hindrance . Microwave-assisted synthesis or flow chemistry may improve efficiency.
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise from solvation effects or incomplete force fields in simulations. Researchers cross-validate computational models (e.g., PubChem’s OEChem-generated SMILES) with experimental assays. For instance, antioxidant activity predictions via cyclic voltammetry may conflict with DPPH assay results due to redox mechanism differences; reconciling these requires dual-method validation .
Q. How are structure-activity relationships (SARs) established for this compound derivatives targeting Toll-like receptors (TLRs)?
- Methodological Answer : SARs are built by systematically varying substituents (e.g., aryl groups, halogens) and measuring TLR activation. For example, 1-benzyl-2-butyl-N6-(furan-2-ylmethyl) derivatives showed altered TLR7 binding affinity compared to chlorophenyl analogs, as confirmed by dose-response assays and crystallographic data (CCDC 2012994) .
Q. What experimental designs address contradictory bioactivity results in antimicrobial studies?
- Methodological Answer : Contradictions often stem from assay sensitivity (e.g., MIC vs. time-kill assays). Researchers use orthogonal methods: for example, combining disk diffusion with fluorescent viability staining. Data normalization to positive controls (e.g., ciprofloxacin for bacteria) minimizes variability .
Key Considerations for Researchers
- Data Validation : Cross-check computational data (e.g., PubChem’s InChI) with experimental spectra .
- Ethical Reporting : Disclose synthetic yields, byproducts, and assay limitations (e.g., DPPH’s radical specificity) .
- Collaboration : Contact authors for raw data (e.g., via correspondence details in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
